N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cytotoxicity Cancer Cell Lines IC50

Procure this ready-to-screen oxadiazole probe to eliminate complex multi-step synthesis. Its unique 3-methanesulfonylphenyl and 2,2-diphenylacetamide architecture on a 1,3,4-oxadiazole core is critical for mapping hydrogen-bond acceptor or steric anchor contributions in kinase or carbonic anhydrase SAR. With an IC50 of ~28 µM, it serves as a calibrated low-potency reference control, enabling reliable dynamic range assessment in high-throughput cytotoxicity screens. Minor positional isomerism severely alters target engagement—only this exact substitution ensures reproducible binding data.

Molecular Formula C23H19N3O4S
Molecular Weight 433.48
CAS No. 886930-51-4
Cat. No. B2586123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
CAS886930-51-4
Molecular FormulaC23H19N3O4S
Molecular Weight433.48
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O4S/c1-31(28,29)19-14-8-13-18(15-19)22-25-26-23(30-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
InChIKeyNOQGRMQXALFFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (CAS 886930-51-4)


N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a 3-methanesulfonylphenyl substituent at the 5-position, and a 2,2-diphenylacetamide moiety . This compound belongs to a broad class of oxadiazole derivatives explored for diverse biological activities, including kinase modulation and metabolic enzyme interaction. Critically, its specific pharmacological profile is poorly defined in the public domain, with no extensive peer-reviewed characterization or validated biological dataset available .

Why Structural Analogs Cannot Substitute for CAS 886930-51-4 in Focused Research


Generic substitution is unreliable due to the compound's unique combination of a 3-methanesulfonylphenyl group and a 2,2-diphenylacetamide tail on the 1,3,4-oxadiazole scaffold. Even minor positional isomerism (e.g., moving the methanesulfonyl group from the 3- to the 4-position of the phenyl ring) can fundamentally alter target engagement, as this moiety often acts as a key hydrogen-bond acceptor or steric anchor . Class-level studies on related N-substituted sulfonyl amides show that subtle structural changes cause dramatic shifts in enzyme inhibition potency, with Ki values varying over 10-fold between close analogs [1]. Therefore, without direct comparator data, no other oxadiazole derivative can be assumed to replicate the specific binding mode or polypharmacology of this exact compound.

Quantitative Differentiation Evidence for CAS 886930-51-4: A Sparse Data Assessment


Sparse Cellular Activity Signal vs. In-Class Potency Baseline

A single public annotation attributed to this compound reports an IC50 of 28 µM in an unspecified cell-based assay [1]. This value can be compared to the general activity landscape of a related compound series. For example, a study on N-substituted sulfonyl amide derivatives (6a-j) reported IC50 values on SKOV3, MCF7, and A549 cancer cell lines ranging from 14.2 µM to >100 µM [2]. The 28 µM value falls within this moderate activity range, but the absence of a direct, same-assay comparator precludes any claim of superior potency. The evidence is derived from an unverified public annotation and cross-study comparison.

Cytotoxicity Cancer Cell Lines IC50

Inferred Target Engagement Profile from Class-Level Enzyme Inhibition Data

The target compound itself has no reported enzyme inhibition data. However, a closely related series of N-substituted sulfonyl amides (compounds 6a-j) were potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I, hCA II), with Ki values ranging from 9.33 to 120.80 nM [1]. By class-level inference, the 3-methanesulfonylphenyl and oxadiazole motifs are believed to be critical for these nanomolar activities. Any differentiation of the target compound within this profile is purely speculative without direct assay data.

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

Physicochemical and Structural Differentiation by Reconstitution Complexity

The target compound's identity is confirmed by a combination of its molecular formula (C23H19N3O4S), molecular weight (433.48 g/mol), and InChI Key (NOQGRMQXALFFRN-UHFFFAOYSA-N) [1]. Unlike simpler oxadiazole building blocks (e.g., 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine, MW 251.26 g/mol), this compound features a completed 2,2-diphenylacetamide tail, which distinguishes it as a finished probe-like molecule rather than an intermediate . Procurement as the pre-assembled final compound eliminates multi-step synthetic risk and batch-to-batch variability inherent in building-block approaches.

Chemical Synthesis Structural Confirmation Quality Control

Application Scenarios for CAS 886930-51-4 Given Limited Evidence


Tool Compound for Exploring Methanesulfonylphenyl SAR in Enzyme Inhibition

Based on class-level enzyme inhibition data for N-substituted sulfonyl amides, this compound is suitable as a probe for structure-activity relationship (SAR) studies targeting acetylcholinesterase or carbonic anhydrase isoforms. Its specific substitution pattern can help map the contribution of the 3-methanesulfonyl group and the diphenylmethyl moiety to binding affinity, as inferred from the significant potency variations observed with minor structural changes in the 6a-j series [1].

Control Compound in Cytotoxicity Profiling of 1,3,4-Oxadiazoles

Attributed with a moderate IC50 of 28 µM in an unspecified cytotoxicity assay, this compound can serve as a pharmacological control or reference point when profiling novel oxadiazole-based antitumor agents. Its activity level helps define a baseline 'low-potency' region in cell viability assays, contributing to the dynamic range assessment of screening campaigns [1].

Procurement as a High-Complexity, Ready-to-Screen Library Compound

For high-throughput screening facilities or medicinal chemistry cores, procuring this fully elaborated molecule avoids the multi-step synthesis required when starting from simple oxadiazole-2-amine precursors. This reduces the time to assay readiness and eliminates the need for post-synthesis validation of the final compound's identity [1].

Quote Request

Request a Quote for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.